molecular formula C13H8S B14757455 9H-fluorene-9-thione CAS No. 830-72-8

9H-fluorene-9-thione

Cat. No.: B14757455
CAS No.: 830-72-8
M. Wt: 196.27 g/mol
InChI Key: HFTBATIGSHWQBL-UHFFFAOYSA-N
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Description

9H-Fluorene-9-thione, also known as thiofluorenone, is an organosulfur compound with the molecular formula C13H8S. It is a derivative of fluorene, where the carbonyl group is replaced by a thiocarbonyl group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-thione typically involves the reaction of fluorene with sulfurizing agents. One common method is the reaction of fluorene with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions. The reaction proceeds as follows: [ \text{Fluorene} + \text{P4S10} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of efficient sulfurizing agents and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-9-thione undergoes various chemical reactions, including:

    Cycloaddition Reactions: It reacts with diazo compounds such as (trimethylsilyl)diazomethane to form spirocyclic thiadiazoles.

    Oxidation: It can be oxidized to form 9-fluorenone under specific conditions.

Common Reagents and Conditions:

    Cycloaddition: (Trimethylsilyl)diazomethane at low temperatures (e.g., -60°C) to form spirocyclic compounds.

    Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) under aerobic conditions.

Major Products:

    Cycloaddition: Spirocyclic 2,5-dihydro-5-trimethylsilyl-1,3,4-thiadiazole.

    Oxidation: 9-Fluorenone.

Scientific Research Applications

9H-Fluorene-9-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of sulfur-containing heterocycles and other complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 9H-fluorene-9-thione involves its reactivity with various nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive, allowing it to participate in cycloaddition and other reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Fluorene: The parent compound, which has a carbonyl group instead of a thiocarbonyl group.

    9-Fluorenone: The oxidized form of fluorene, with a carbonyl group.

    Thioxanthone: Another sulfur-containing aromatic compound with similar reactivity.

Uniqueness: 9H-Fluorene-9-thione is unique due to the presence of the thiocarbonyl group, which imparts distinct reactivity compared to its oxygen-containing analogs. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and other specialized organic compounds.

Properties

CAS No.

830-72-8

Molecular Formula

C13H8S

Molecular Weight

196.27 g/mol

IUPAC Name

fluorene-9-thione

InChI

InChI=1S/C13H8S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H

InChI Key

HFTBATIGSHWQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=S

Origin of Product

United States

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